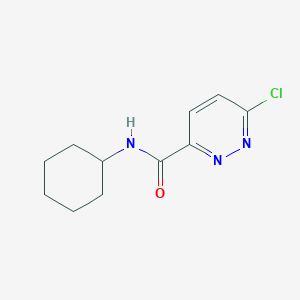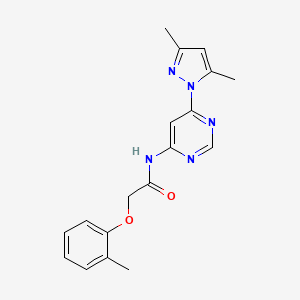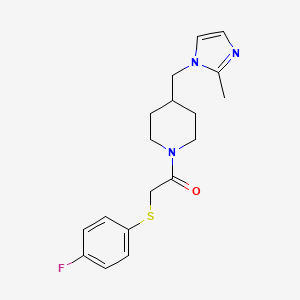![molecular formula C16H23ClN4O3 B2831699 Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378503-50-3](/img/structure/B2831699.png)
Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a pyrazine moiety, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyrazine-2-carboxylic acid, tert-butyl 3-aminomethylpyrrolidine-1-carboxylate, and formaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group in the pyrazine moiety can yield alcohol derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Imine or oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the pyrazine moiety.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the tert-butyl ester group can enhance membrane permeability. The methylamino group can form hydrogen bonds with target molecules, facilitating binding and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-[[(5-bromopyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-[[(5-fluoropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in the pyrazine ring can significantly alter the compound’s reactivity and biological activity compared to its bromine or fluorine analogs.
- Steric Effects : The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards biological targets.
This detailed overview provides a comprehensive understanding of tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-6-5-11(10-21)9-20(4)14(22)12-7-19-13(17)8-18-12/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCPQCLKLKYDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)
![N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2831621.png)


![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)
![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2831634.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
